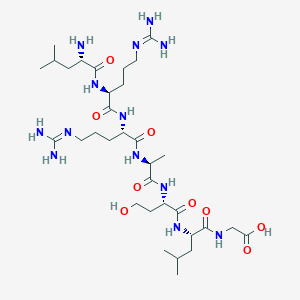
Dichlorobis(pentane-2,4-dionato-O,O')rhenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is a coordination compound featuring rhenium as the central metal atom This compound is known for its distinctive structure, where the rhenium atom is coordinated by two chlorine atoms and two pentane-2,4-dionato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium can be synthesized through the reaction of rhenium(V) oxide with acetylacetone in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Re2O7+4C5H8O2+2HCl→2Re(C5H7O2)2Cl2+3H2O
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pentane-2,4-dionato-O,O’)rhenium are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This may involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionato ligands or chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which Dichlorobis(pentane-2,4-dionato-O,O’)rhenium exerts its effects involves its ability to coordinate with various ligands and substrates. The rhenium center can undergo redox reactions, facilitating electron transfer processes. The compound’s interactions with molecular targets and pathways depend on its specific chemical environment and the nature of the ligands involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(acetylacetonato)rhenium: Similar structure but with acetylacetonate ligands.
Dichlorobis(triphenylphosphine)rhenium: Features triphenylphosphine ligands instead of pentane-2,4-dionato.
Dichlorobis(ethylenediamine)rhenium: Contains ethylenediamine ligands.
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is unique due to the specific electronic and steric properties imparted by the pentane-2,4-dionato ligands
Propriétés
Numéro CAS |
18907-37-4 |
|---|---|
Formule moléculaire |
C10H14Cl2O4Re-4 |
Poids moléculaire |
455.33 g/mol |
Nom IUPAC |
(Z)-4-oxopent-2-en-2-olate;rhenium;dichloride |
InChI |
InChI=1S/2C5H8O2.2ClH.Re/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/p-4/b2*4-3-;;; |
Clé InChI |
LDESKQKSEKYJMK-VGKOASNMSA-J |
SMILES isomérique |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Re] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


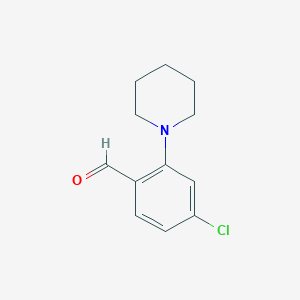


![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
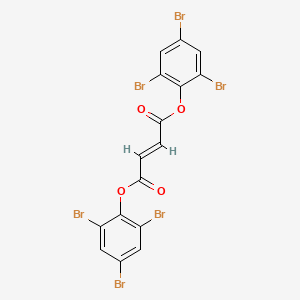
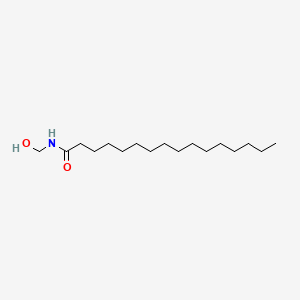
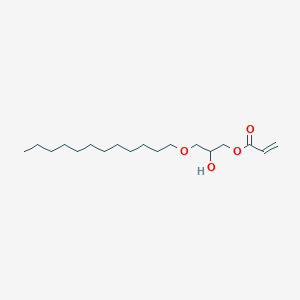
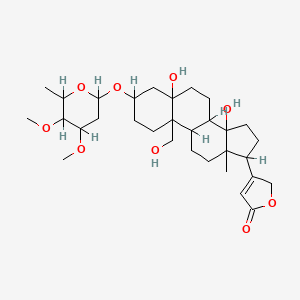
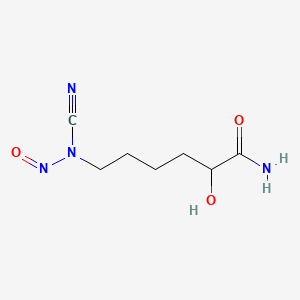
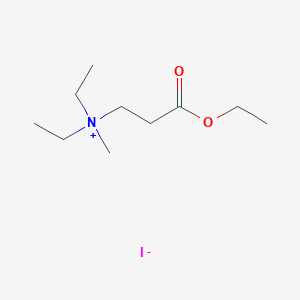
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)

